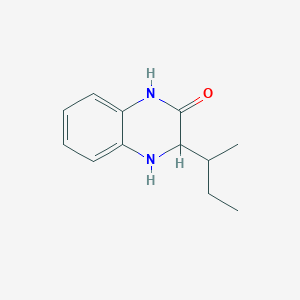
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound consists of a quinoxalinone core with a butan-2-yl substituent at the 3-position. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory applications .
準備方法
The synthesis of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This Ullmann-type, ligand-free amination reaction proceeds with moderate to good yields and without racemization . Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反応の分析
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions at the 3-position, leading to the formation of various substituted quinoxalinones.
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often quinoxaline derivatives with diverse substitution patterns.
科学的研究の応用
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in viral replication and inflammatory responses . By binding to these targets, it can modulate the activity of key signaling pathways, leading to its therapeutic effects.
類似化合物との比較
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: This compound shares the quinoxalinone core but lacks the butan-2-yl substituent, resulting in different biological activities.
3-Cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This hybrid structure combines features from potent anti-HIV drug candidates and exhibits unique antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15) |
InChIキー |
USEJKDHPEGYAPK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
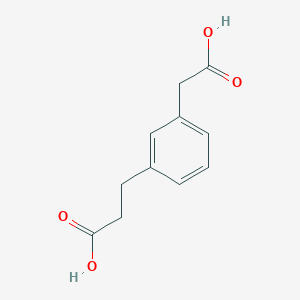
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
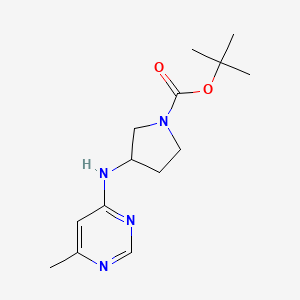
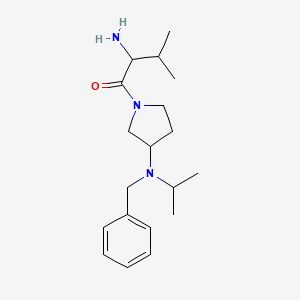
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)

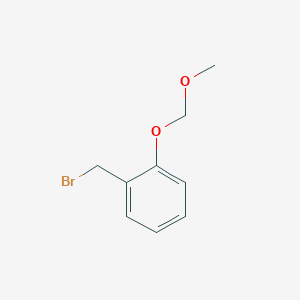
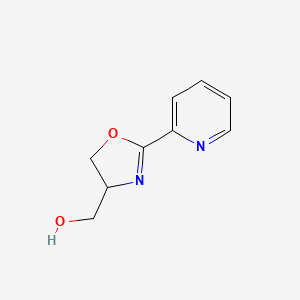
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
